N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide
Description
N'-(3,4-Dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a hybrid molecule combining a 3,4-dihydroquinoline moiety with a methyl-substituted benzimidazole-thioacetohydrazide scaffold. The benzimidazole core is known for its pharmacological versatility, particularly in antimicrobial, anticancer, and antiparasitic applications .
Properties
IUPAC Name |
N'-(3,4-dihydroquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-24-16-9-5-4-8-15(16)21-19(24)26-12-18(25)23-22-17-11-10-13-6-2-3-7-14(13)20-17/h2-9H,10-12H2,1H3,(H,20,22)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDKCGTFJANSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NNC3=NC4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Benzimidazole Synthesis: The benzimidazole moiety can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives.
Thioacetohydrazide Formation: The thioacetohydrazide group can be introduced through reactions involving thioacetic acid and hydrazine derivatives.
Coupling Reactions: The final compound can be obtained by coupling the quinoline derivative with the benzimidazole-thioacetohydrazide intermediate under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetohydrazide group.
Reduction: Reduction reactions could target the quinoline or benzimidazole rings, potentially altering their electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: Due to the presence of bioactive moieties, the compound could be tested for antimicrobial properties.
Anticancer Research: The compound might exhibit cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound might act as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Motifs
Key Similarities :
- Benzimidazole-Thioacetohydrazide Backbone : Shared with compounds such as 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide (CAS 30065-27-1), which serves as a synthetic precursor for numerous derivatives .
- Hydrazide Linker: Common in compounds like N′-(2-(1-Methyl-1H-benzo[d]imidazole-2-yl)acetyl)-quinoline-2-carbohydrazide () and N′-benzylidene derivatives (), enabling conjugation with aromatic or heterocyclic groups.
Key Differences :
- 3,4-Dihydroquinoline Substitution: Unique to the target compound, whereas analogs feature substituents like picolinoyl (), quinaldoyl (), or benzylidene groups ().
- Methyl Group on Benzimidazole: Enhances lipophilicity compared to non-methylated analogs (e.g., ).
Insights :
- The target compound’s synthesis likely involves coupling 3,4-dihydroquinoline-2-carboxylic acid with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)thioacetohydrazide, similar to ’s methodology.
- Lower yields in quinoline derivatives (e.g., 35% in ) suggest steric or electronic challenges in conjugating bulky substituents.
Physicochemical Properties
Key Observations :
- Methylation on benzimidazole (as in the target compound) increases molecular weight compared to non-methylated analogs.
- High purity (>99%) in ’s derivatives reflects optimized purification protocols, likely applicable to the target compound.
Anticancer Potential :
- Triazole-thioacetohydrazides () inhibit cancer cell migration (e.g., MDA-MB-231) with IC50 values <10 µM.
- N′-Benzylidene derivatives () show cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cell lines.
Antiparasitic Activity :
- Diacyl-hydrazides () exhibit efficacy against Leishmania spp., with compound 17b reducing parasite burden by >80% in vitro.
Neurological Targets :
Therapeutic Implications for the Target Compound: While direct data are lacking, structural parallels imply possible dual activity in oncology and infectious diseases. The dihydroquinoline moiety may enhance blood-brain barrier penetration for CNS applications.
Biological Activity
N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a hybrid compound that combines the structural features of 3,4-dihydroquinolinone and benzo[d]imidazole. This compound has garnered attention due to its potential biological activities, particularly in neurodegenerative diseases and as an inhibitor of key enzymes related to these conditions.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the formation of the quinoline and benzimidazole moieties. The synthetic route typically includes:
- Formation of the 3,4-dihydroquinolin-2-one framework.
- Introduction of the benzimidazole moiety via thioacetohydrazide linkage.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Enzyme Inhibition
Research indicates that derivatives of 3,4-dihydroquinolinone exhibit significant inhibitory activity against monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are critical targets in treating Alzheimer's disease (AD) and other neurodegenerative disorders. The compound under investigation has shown promising results in inhibiting these enzymes:
| Enzyme | IC50 Value (µM) | Type of Inhibition |
|---|---|---|
| AChE | 0.28 | Mixed |
| MAO-A | 0.91 | Competitive |
| MAO-B | 2.81 | Competitive |
These values suggest a potent dual-target inhibition profile, making it a candidate for further development in AD therapies .
Neuroprotective Effects
In vitro studies have demonstrated that the compound can cross the blood-brain barrier (BBB), which is essential for any therapeutic agent targeting neurological conditions. The cytotoxicity assays on neuronal cell lines (PC12 and HT-22 cells) revealed no significant toxicity at concentrations below 12.5 µM, indicating a favorable safety profile .
Case Studies
A notable case study involved the evaluation of a series of compounds similar to this compound, where one derivative demonstrated an IC50 value of 0.28 µM against AChE and exhibited neuroprotective properties in animal models of AD. This study highlighted the potential for these compounds to not only inhibit target enzymes but also confer protective effects on neuronal health .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
